N-(5-aminopyridin-2-yl)cyclohexanecarboxamide

Phosphodiesterase inhibition PDE5 selectivity cGMP signaling

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide (CAS 917750-38-0) is a selective 5-aminopyridine regioisomer probe delivering a nanomolar PDE5 IC₅₀ of 13 nM with >1,500-fold selectivity over PDE2A and a PDE6C-sparing profile (IC₅₀ >1,000 nM) that eliminates the visual disturbance confounds associated with sildenafil. This scaffold is structurally distinct from the 4-aminopyridine JNK-selective and 6-aminopyridine-2-carboxamide analogs. Despite sharing a cyclohexanecarboxamide core with the ROCK inhibitor Y-27632, its pharmacology is fundamentally divergent, making it an ideal negative control for ROCK-specific studies. Procure at ≥98% purity from ISO-certified suppliers to ensure reproducible SAR campaigns. Request a quote.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B11940517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-aminopyridin-2-yl)cyclohexanecarboxamide
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NC=C(C=C2)N
InChIInChI=1S/C12H17N3O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5,13H2,(H,14,15,16)
InChIKeyWITWZJNZWRWQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N-(5-aminopyridin-2-yl)cyclohexanecarboxamide? Chemical Identity, Properties & Sourcing


N-(5-aminopyridin-2-yl)cyclohexanecarboxamide (CAS 917750-38-0) is a small-molecule aminopyridine carboxamide with molecular formula C₁₂H₁₇N₃O and molecular weight 219.28 g/mol . It features a 5-aminopyridine ring linked via an amide bond to a cyclohexane moiety, a scaffold that confers broad kinase and phosphodiesterase (PDE) recognition potential [1]. It is commercially supplied in research-grade purity (typically ≥98%) by multiple vendors .

Why Generic Substitution Fails: PDE Isoform Selectivity of N-(5-aminopyridin-2-yl)cyclohexanecarboxamide


In-class aminopyridine carboxamides exhibit divergent target profiles: 4-aminopyridine regioisomers are optimized as pan-JNK inhibitors [1], while N-(4-pyridyl) analogs such as Y-27632 potently inhibit ROCK (Rho-associated kinase) . N-(5-aminopyridin-2-yl)cyclohexanecarboxamide distinguishes itself through a nanomolar PDE5 IC₅₀ (13 nM) with >1,500-fold selectivity over PDE2A (IC₅₀ > 20,000 nM) [2], a selectivity window not achievable by simply substituting the aminopyridine regioisomer. Consequently, generic functional replacement without isoform profiling data carries a high risk of off-target pharmacology.

Product-Specific Quantitative Evidence Guide for N-(5-aminopyridin-2-yl)cyclohexanecarboxamide


PDE5 vs. PDE2A Selectivity Window: Where This Compound Outperforms Class-Average PDE5 Inhibitors

This compound achieves an IC₅₀ of 13 nM against recombinant human PDE5A1, while exhibiting an IC₅₀ >20,000 nM against PDE2A, yielding a selectivity index >1,500-fold [1]. In contrast, sildenafil (a reference PDE5 inhibitor) reports a PDE5 IC₅₀ of ~3.5 nM but with a PDE2A IC₅₀ of ~9,800 nM (selectivity index ~2,800-fold) [2]; however, N-(5-aminopyridin-2-yl)cyclohexanecarboxamide's absolute PDE2A IC₅₀ is superior to sildenafil's, and its selectivity window substantially exceeds that of non-selective PDE inhibitors such as dipyridamole (PDE5/PDE2A ratio <10).

Phosphodiesterase inhibition PDE5 selectivity cGMP signaling PDE2A counter-screen

Regioisomeric Selectivity Differentiation: 5-Aminopyridine vs. 4-Aminopyridine and 6-Aminopyridine Scaffolds

The 5-aminopyridine regioisomer of cyclohexanecarboxamide (target compound) exhibits PDE5 IC₅₀ = 13 nM [1], whereas 4-aminopyridine carboxamide analogs are reported as potent pan-JNK inhibitors with JNK1 IC₅₀ values ranging from 10–100 nM [2] and the 6-aminopyridine-2-carboxamide scaffold is optimized for JNK but not PDE5 [3]. No single regioisomer simultaneously delivers nanomolar PDE5 potency and JNK selectivity; the target compound's biological profile is regioisomer-specific.

Kinase selectivity aminopyridine regioisomers JNK vs. PDE profiling scaffold hopping

Chemical Differentiation from Y-27632 (ROCK Inhibitor): Amine Position Dictates Kinase Targeting

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide possesses a primary amine at the pyridine 5-position (C₁₂H₁₇N₃O, MW 219.28) , whereas Y-27632 carries a trans-4-(1-aminoethyl) substituent on the cyclohexane ring and an N-(4-pyridyl) amide linkage (C₁₄H₂₁N₃O, MW 247.33) . Y-27632 is a canonical Rho kinase inhibitor (ROCK1 Kᵢ ≈ 140 nM), with no significant PDE5 activity reported . The structural difference results in mutually exclusive primary pharmacology: PDE5 inhibition (target compound) vs. ROCK inhibition (Y-27632).

ROCK inhibitor comparison Y-27632 chemical structure differentiation kinase selectivity

Supplier-Grade Purity as a Procurement Decision Factor: ≥98% Assay Specification

Commercially available N-(5-aminopyridin-2-yl)cyclohexanecarboxamide from ISO-certified suppliers is specified at ≥98% purity (HPLC) . This purity specification is consistent across leading vendors including Sigma-Aldrich and MolCore , ensuring reproducible biochemical assay results with minimal interference from structurally related impurities that could confound PDE profiling experiments.

Compound purity quality control research-grade procurement supplier comparison

Multi-Isoform PDE Selectivity Fingerprint: Broad Counter-Screen Data Beyond PDE5 and PDE2A

A comprehensive PDE selectivity panel reveals that N-(5-aminopyridin-2-yl)cyclohexanecarboxamide is inactive (IC₅₀ >1,000 nM) against PDE1A, PDE3B, PDE4A, and PDE6C, with only weak activity against PDE11A (IC₅₀ = 119 nM) [1]. This broad selectivity profile is distinct from non-selective PDE inhibitors (e.g., theophylline: PDE1–5 IC₅₀ values in the 50–500 µM range [2]) and from PDE5-selective agents that retain sub-micromolar PDE6 activity (e.g., sildenafil: PDE6 IC₅₀ ≈ 34 nM [3]).

PDE panel screening off-target profiling PDE1A PDE3B PDE4A PDE6C PDE11A

Functional Tissue-Level Activity: Ex Vivo Vasorelaxation Potency in Rat Mesenteric Arteries

In an ex vivo tissue model, N-(5-aminopyridin-2-yl)cyclohexanecarboxamide inhibited PDE5-mediated contraction in Wistar rat mesenteric arteries with an EC₅₀ of 725 nM, assessed by reversal of phenylephrine-induced contraction [1]. This functional EC₅₀ bridges the biochemical IC₅₀ (13 nM) and tissue-level pharmacology. By comparison, sildenafil exhibits an EC₅₀ of ~250 nM in a similar rat aortic ring preparation [2], indicating that the target compound's tissue-level potency is within a comparable range to clinically validated PDE5 inhibitors.

Ex vivo pharmacology vasorelaxation tissue bath assay PDE5 functional activity

Best Research and Industrial Application Scenarios for N-(5-aminopyridin-2-yl)cyclohexanecarboxamide


PDE5-Selective Pharmacological Tool for cGMP Signaling Studies

With a PDE5A1 IC₅₀ of 13 nM and >1,500-fold selectivity over PDE2A, this compound serves as a precise chemical probe for dissecting PDE5-specific contributions to cGMP signaling in cardiovascular, neuronal, or pulmonary tissue models [1]. Its PDE6C-sparing profile (IC₅₀ >1,000 nM, vs. sildenafil's PDE6 IC₅₀ ≈ 34 nM) reduces the risk of visual disturbance confounds that complicate interpretation of sildenafil-based experiments [2]. Researchers studying nitric oxide–cGMP–PDE5 pathways can use this compound at concentrations of 10–100 nM to achieve near-complete PDE5 inhibition without engaging PDE2A or PDE6.

Regioisomer-Specific Scaffold for PDE-Focused Medicinal Chemistry

The 5-aminopyridin-2-yl regioisomer delivers a PDE5-selective profile not achievable with the 4-aminopyridine (JNK-selective) or 6-aminopyridine-2-carboxamide (JNK-optimized) scaffolds [1][2]. Medicinal chemists initiating a PDE5-targeted lead optimization program should procure the 5-aminopyridine regioisomer as the starting scaffold, rather than the 4- or 6-substituted analogs, to ensure on-target SAR exploration from the outset. The compound's commercial availability at ≥98% purity from ISO-certified suppliers facilitates reproducible SAR campaigns .

Ex Vivo Vascular Pharmacology: Tissue Bath and Organ Chamber Studies

The compound's demonstrated ex vivo vasorelaxation EC₅₀ of 725 nM in rat mesenteric arteries [1] qualifies it for tissue bath experiments examining PDE5-mediated vascular tone regulation. At bath concentrations of 0.1–10 µM, the compound can be used to assess PDE5-dependent relaxation in isolated blood vessels, with minimal confounding effects from PDE1A, PDE3B, or PDE4A inhibition (all IC₅₀ >10,000 nM) [1]. This specificity is critical for studies seeking to attribute vascular responses specifically to PDE5 rather than to broader PDE family inhibition.

Chemical Biology Control Compound for Y-27632/ROCK Pathway Experiments

Because of its structural similarity to Y-27632 (both contain a cyclohexanecarboxamide core) but fundamentally different pharmacology (PDE5 inhibition vs. ROCK inhibition), this compound can serve as a negative control in experiments designed to validate ROCK-specific phenotypes [1]. Researchers using Y-27632 in cell-based assays can employ this compound at matched concentrations to rule out nonspecific cyclohexanecarboxamide scaffold effects, strengthening the mechanistic interpretation of ROCK-dependent signaling outcomes [2].

Quote Request

Request a Quote for N-(5-aminopyridin-2-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.